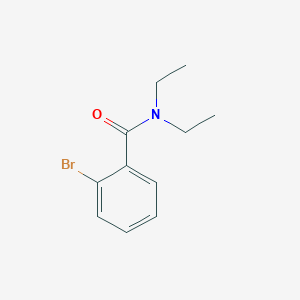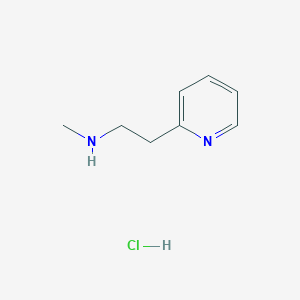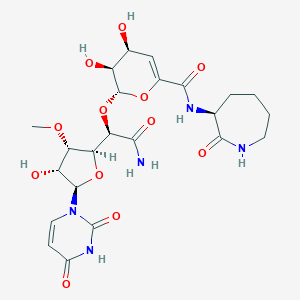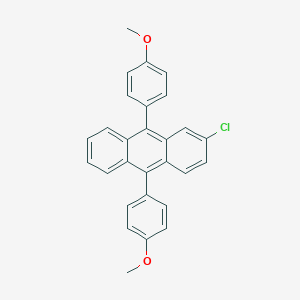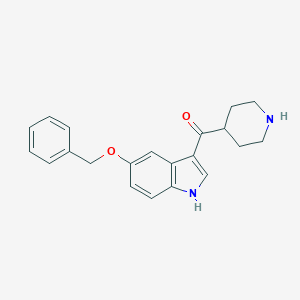
7-(Methylamino)-2-heptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylamino)-2-heptanone, also known as 7-MA, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been used in scientific research to study its biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 7-(Methylamino)-2-heptanone is similar to that of other amphetamines. The compound acts as a dopamine and norepinephrine releasing agent, meaning it increases the release of these neurotransmitters from neurons in the brain. This leads to an increase in dopamine and norepinephrine levels in the synaptic cleft, which can lead to increased arousal, alertness, and euphoria.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-(Methylamino)-2-heptanone are similar to those of other amphetamines. The compound has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce stereotypic behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(Methylamino)-2-heptanone in lab experiments is its ability to induce a consistent and predictable response in animal models. This makes it a useful tool for studying the effects of amphetamines on the brain and behavior. However, one limitation of using 7-(Methylamino)-2-heptanone is its potential for abuse, which can lead to ethical concerns in animal studies.
Orientations Futures
For research on 7-(Methylamino)-2-heptanone include the development of new analogs with improved pharmacological properties, the study of its long-term effects on the brain and behavior, and its potential therapeutic uses.
Méthodes De Synthèse
7-(Methylamino)-2-heptanone can be synthesized using various methods, including the reductive amination of 2-heptanone with methylamine. This method involves the reaction of 2-heptanone with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is 7-(Methylamino)-2-heptanone, which can be purified by various methods, including recrystallization.
Applications De Recherche Scientifique
7-(Methylamino)-2-heptanone has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties and has been used to study the effects of amphetamines on the brain. It has also been used to study the effects of amphetamines on behavior, including locomotor activity and learning and memory.
Propriétés
Numéro CAS |
101258-88-2 |
|---|---|
Nom du produit |
7-(Methylamino)-2-heptanone |
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
7-(methylamino)heptan-2-one |
InChI |
InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3 |
Clé InChI |
XOSGHQJJFLJGBF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCNC |
SMILES canonique |
CC(=O)CCCCCNC |
Synonymes |
2-Heptanone, 7-(methylamino)- (6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



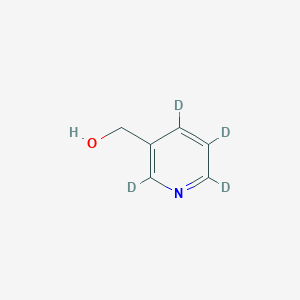
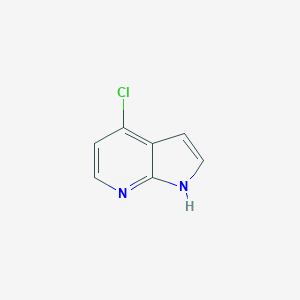
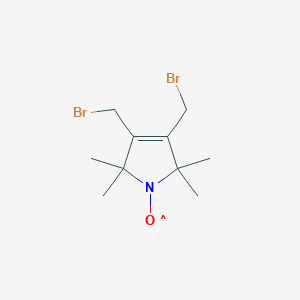
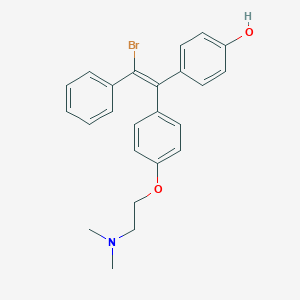
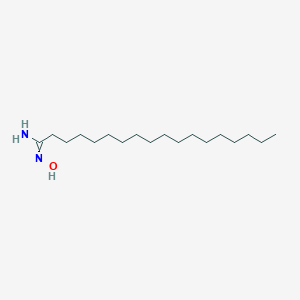
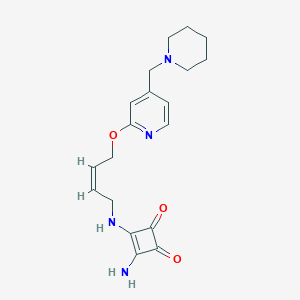
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
